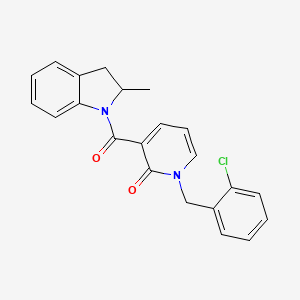
1-(2-chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a pyridin-2(1H)-one core, a 2-methylindoline-1-carbonyl group, and a 2-chlorobenzyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the indoline core The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the indoline ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific requirements of the synthesis process. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, which may be useful in various applications.
Aplicaciones Científicas De Investigación
1-(2-Chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways and interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.
Industry: The compound's unique properties may be exploited in the creation of advanced materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 1-(2-chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.
Comparación Con Compuestos Similares
1-(2-Chlorobenzyl)-3-(2-methylindoline-1-carbonyl)pyridin-2(1H)-one is structurally similar to other indoline derivatives and pyridin-2(1H)-one compounds.
Uniqueness: Its unique combination of functional groups and structural features distinguishes it from other compounds in its class, potentially leading to distinct biological and chemical properties.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-15-13-16-7-3-5-11-20(16)25(15)22(27)18-9-6-12-24(21(18)26)14-17-8-2-4-10-19(17)23/h2-12,15H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMZMVZIICMZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2889016.png)
![2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione](/img/structure/B2889017.png)
![N-(2,4-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/new.no-structure.jpg)
![Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2889020.png)
![3-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2889021.png)


![(1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B2889025.png)



![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(2-phenylhydrazinyl)methylene]-](/img/structure/B2889034.png)


